Technical Documentation Center

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
  • CAS: 830339-06-5

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Optimal Solvent Selection for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

[1] Executive Summary This guide provides a technical framework for the solubilization, handling, and storage of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide . This molecule, characterized by a polar nicotinamide cor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical framework for the solubilization, handling, and storage of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide . This molecule, characterized by a polar nicotinamide core coupled with a basic N-methylpiperidine moiety, exhibits distinct pH-dependent solubility profiles that are critical for drug development assays, synthesis, and purification.

Core Recommendation: For biological stock solutions, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice (up to 50-100 mM).[1] For aqueous applications, solubility is strictly pH-dependent ; the compound requires acidic conditions (pH < 8.[1]0) for optimal aqueous stability due to the protonation of the piperidine nitrogen.[1]

Physicochemical Profile & Solubility Mechanism[1]

To select the correct solvent, one must understand the molecular drivers of solvation for this specific structure.[1]

Structural Analysis[1]
  • Pyridine Ring: Aromatic, moderately polar, weak hydrogen bond acceptor (pKa ~3.4).[1]

  • Carboxamide Linker: Strong hydrogen bond donor (NH) and acceptor (C=O).[1] This moiety often leads to high crystal lattice energy, requiring polar aprotic solvents to disrupt intermolecular bonding.[1]

  • 1-Methylpiperidine: A tertiary aliphatic amine.[1] This is the solubility toggle . It has a pKa of approximately 9.0–9.8.[1]

Predicted Properties Table[1]
PropertyValue (Approx.)Implication for Solvent Selection
Molecular Weight ~219.28 g/mol Low MW facilitates rapid dissolution in compatible solvents.[1]
pKa (Piperidine N) 9.2Critical: At pH 7.4, it is mostly protonated (cationic) and water-soluble.[1] At pH > 10, it is neutral and lipophilic.[1]
pKa (Pyridine N) 3.4Only protonates in strong acids (e.g., 1M HCl).[1]
LogP (Octanol/Water) ~0.5 to 1.2Moderately lipophilic in neutral form; highly hydrophilic in ionized form.[1]
Physical State Solid (Crystalline)Likely hygroscopic as a salt; stable solid as a free base.[1]

Solvent Selection Guide

Primary Solvents (Stock Solutions)
SolventSolubility RatingApplication ContextTechnical Notes
DMSO Excellent (+++++)Cryo-storage, HTS screening, Cellular assays.[1]Disrupts amide H-bonds.[1] Recommended concentration: 10–50 mM .[1] Freeze/thaw stable.[1]
Methanol / Ethanol Good (++++)Synthesis workup, LC-MS injection.[1]Protophilic solvents.[1] Good for transferring the compound but volatile for long-term storage.[1]
Water (pH < 7) High (++++)Biological buffers, Animal dosing (IV/PO).[1]Must be protonated. Use saline or PBS only if pH remains below 8.[1]0.
Dichloromethane (DCM) Moderate (+++)Extraction, Purification.[1]Solubilizes the neutral free base effectively. Poor for salt forms.[1]
Hexane / Ether Poor (+)Precipitation / Washing.[1]Used as an anti-solvent to crash out the product during purification.[1]
The "Golden Rule" of pH-Switching

The solubility of this molecule is binary based on pH:

  • Acidic/Neutral (pH 1–7): The piperidine is protonated (

    
    ).[1] The molecule acts as a water-soluble salt.[1]
    
  • Basic (pH > 10): The piperidine is deprotonated (

    
    ).[1] The molecule precipitates from water and partitions into organic solvents (DCM, Ethyl Acetate).[1]
    

Visualizing the Solubilization Logic

The following diagram illustrates the decision matrix for processing the solid compound based on the intended application.

SolventLogic cluster_legend Solubility State Start Solid N-(1-methylpiperidin-4-yl) pyridine-3-carboxamide CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt Salt Form (e.g., HCl, TFA) CheckForm->Salt Labeled as .HCl Base Free Base CheckForm->Base No Counterion WaterSol Aqueous Buffer (PBS, Saline) Salt->WaterSol Direct Dissolution OrganicSol Organic Solvent (DMSO, MeOH, DCM) Salt->OrganicSol Soluble in DMSO/MeOH Base->WaterSol Poor Solubility (Precipitation Risk) Base->OrganicSol High Solubility Acidify Add 1.0 eq HCl (In situ Salt Formation) Base->Acidify For Aqueous Use Acidify->WaterSol Becomes Soluble

Figure 1: Decision tree for solvent selection based on the chemical form (Salt vs. Free Base) of the starting material.[1]

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution (Standard)

Best for: Long-term storage, cellular assays, and high-throughput screening.

Reagents:

  • N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide (Solid)[1]

  • Anhydrous DMSO (Spectroscopic grade, ≥99.9%)[1]

Procedure:

  • Calculate: Determine the mass required. For 1 mL of 50 mM stock:

    
    
    (Assuming MW ≈ 219.3, Mass ≈ 10.96 mg).[1]
    
  • Weigh: Accurately weigh the solid into a sterile, amber glass vial (protect from light).

  • Dissolve: Add the calculated volume of Anhydrous DMSO.

  • Sonicate: Sonicate in a water bath at room temperature for 30–60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If haze persists, warm gently to 37°C.[1]

  • Sterilize (Optional): If used for cell culture, pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters with DMSO.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Formulation for Animal Dosing (IV/IP)

Best for: In vivo pharmacokinetic studies where organic solvents must be minimized.[1]

Concept: Convert the free base into a water-soluble hydrochloride salt in situ.

Reagents:

  • Compound (Free Base)[1][2]

  • 0.1 M HCl (Sterile)[1]

  • PBS (pH 7.[1]4) or Saline (0.9%)[1]

Procedure:

  • Weigh the required amount of free base compound.[1]

  • Add 0.95 to 1.0 equivalents of 0.1 M HCl.

    • Mechanism:[1] This protonates the piperidine nitrogen (

      
      ), instantly increasing water solubility.[1]
      
  • Vortex until fully dissolved.[1]

  • Slowly dilute with Saline or PBS to the desired final volume.

  • Check pH: Ensure the final pH is between 5.5 and 7.4.

    • Warning: If the pH rises above 8.0, the free base may precipitate out of solution.[1]

Stability and Degradation Pathways[1]

Hydrolysis Risk

The carboxamide bond is generally stable but can hydrolyze under extreme acidic or basic conditions at high temperatures, yielding nicotinic acid and 1-methylpiperidin-4-amine.[1]

  • Prevention: Store stock solutions at neutral pH or in DMSO. Avoid storing in strong acid/base for >24 hours.[1]

Oxidation

The piperidine ring and pyridine nitrogen are susceptible to N-oxidation over long periods if exposed to air/light.[1]

  • Prevention: Store solid and DMSO stocks under inert gas (Nitrogen/Argon) in amber vials.

References

  • PubChem. Compound Summary: N-methylpiperidine-4-carboxamide (Analogous substructure data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Williams, R. pKa Data Compilation.[1][3] (Authoritative source for heterocycle pKa values). Organic Chemistry Data. Available at: [Link][1]

Disclaimer: This protocol is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for the exact batch of material before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide for animal studies

Technical Support Center: Formulation Strategies Topic: Improving Aqueous Solubility of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide for Animal Studies Disclaimer: This guide provides general strategies based on esta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formulation Strategies

Topic: Improving Aqueous Solubility of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide for Animal Studies

Disclaimer: This guide provides general strategies based on established pharmaceutical principles. All formulation work should be conducted by qualified personnel, and the final vehicle must be tested for tolerability and compatibility with the specific animal model and study design. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Frequently Asked Questions (FAQs)

Q1: Why is my compound, N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide, poorly soluble in neutral water (e.g., PBS pH 7.4)?

Answer: The structure of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide contains features that limit its solubility in neutral water. It is a weakly basic compound due to the presence of two nitrogen atoms that can accept protons: one on the pyridine ring and one on the piperidine ring.

  • Chemical Nature: In neutral or alkaline solutions, these nitrogen atoms are unprotonated (uncharged). This uncharged state makes the molecule less polar and more prone to strong intermolecular interactions in its solid (crystalline) form.

  • Crystal Lattice Energy: For a molecule to dissolve, solvent molecules must overcome the energy holding the molecules together in the crystal lattice. The uncharged form of this compound likely has a high crystal lattice energy, which is difficult for water to break down, resulting in low solubility.

  • pKa Considerations: The piperidine nitrogen is a relatively strong base (estimated pKa ~9-10), while the pyridine nitrogen is a weaker base (estimated pKa ~4-5). At pH 7.4, the piperidine nitrogen is partially protonated, but the overall molecule is not sufficiently ionized to achieve high aqueous solubility.

Q2: I tried dissolving my compound in saline and got a cloudy suspension. What is the most effective first step?

Answer: The most direct and effective initial strategy is pH adjustment . Since your compound is a weak base, decreasing the pH of the vehicle will protonate the basic nitrogen atoms, forming a more soluble salt in situ.

The relationship between pH, pKa, and solubility for a basic compound is described by the Henderson-Hasselbalch equation.[1][2][3] As the pH drops below the compound's pKa, the proportion of the ionized (protonated), more soluble form increases exponentially. For a di-basic compound like this, solubility will increase significantly as the pH is lowered to a point where both nitrogen atoms are protonated (typically pH < 4).

Starting Recommendation: Prepare a stock solution of your compound in sterile water or saline and add a dilute acid (e.g., 0.1 N HCl) dropwise while stirring until the solution becomes clear. Always measure the final pH. A target pH between 3 and 5 is often a good starting point for preclinical formulations of basic compounds.

Troubleshooting Guide

Issue 1: pH adjustment worked, but the compound precipitates upon storage or dilution.

Causality & Solution: This often indicates that the solution is not adequately buffered. When a simple acid-adjusted saline solution is diluted into a physiological environment (like the bloodstream or gut), the pH can shift back towards neutral, causing the less soluble, uncharged form of the compound to precipitate.

Troubleshooting Steps:

  • Use a Buffer System: Instead of just acidifying water, use a pharmaceutically acceptable buffer system. Citrate or acetate buffers are commonly used in the pH 3-6 range. A buffer will resist changes in pH upon dilution or storage.

  • Determine the Saturation Solubility: Perform a pH-solubility profile (see Protocol 1) to understand the maximum concentration your compound can achieve at a given pH. Do not try to formulate above this concentration.

  • Check for Common Ion Effect: If you are using an HCl salt of your compound and formulating in a chloride-containing buffer (like saline), high chloride concentrations could potentially suppress solubility. While less common, it's a factor to consider.

Issue 2: pH adjustment alone is not sufficient to reach my target concentration for a high-dose study.

Causality & Solution: You have reached the solubility limit of the simple protonated salt, or you cannot lower the pH further due to tolerability concerns (e.g., for IV administration, a pH below 4 can cause irritation). The next step is to explore more advanced formulation techniques.

Recommended Strategies (in order of complexity):

  • Co-solvents: These are water-miscible organic solvents that can increase solubility by reducing the polarity of the aqueous vehicle.[4][5]

    • Common Choices for Animal Studies: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used.[6][7][8]

    • Approach: A systematic screening is best (see Protocol 2). Start with binary mixtures (e.g., 20% PEG 400 in buffered water) and move to ternary systems if needed (e.g., 10% ethanol, 30% PG, 60% buffered aqueous vehicle).

    • Caution: Always be aware of the potential toxicity and physiological effects of the co-solvents themselves.[7][9] The maximum allowable percentage depends on the route of administration and animal species.[6]

  • Cyclodextrins (CDs): These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.[10][11]

    • Recommended Types: For parenteral (injectable) use, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are required, as unmodified β-cyclodextrin can be nephrotoxic.[12][13][14]

    • Approach: Dissolve the CD in your aqueous vehicle first, then add the compound and allow time for complexation (stirring or sonication can help). Combining pH adjustment with cyclodextrins can be a highly effective synergistic approach.

Issue 3: Should I consider creating a solid salt form of my compound?

Answer: Yes, this is an excellent long-term strategy, especially if this compound is progressing toward further development.[15][16] Forming a distinct, crystalline salt can offer significant advantages over relying on in situ salt formation.

  • Pros:

    • Improved Physicochemical Properties: A good salt form can have higher intrinsic solubility and a faster dissolution rate compared to the free base.[5][17][18]

    • Consistency and Stability: A well-characterized, stable crystalline salt ensures batch-to-batch consistency and can have better long-term chemical stability.

    • Simplified Formulations: You may be able to achieve your target concentration in a simpler vehicle (e.g., buffered saline) without needing co-solvents.

  • Cons:

    • Time and Resource Intensive: Requires a salt screening process to identify the best counter-ions and crystallization conditions.[19]

    • Potential for Disproportionation: The salt can convert back to the less soluble free base under certain pH conditions.[16][17]

Decision Criteria: To form a stable salt, the pKa difference (ΔpKa) between your basic drug and the acidic counter-ion should generally be greater than 2-3.[18][19] Given the estimated pKa of the piperidine nitrogen (~9-10), you have a wide range of suitable acids to screen.

Experimental Protocols & Workflows

Workflow: Formulation Strategy Decision Tree

This diagram outlines a logical progression for developing a suitable formulation.

G start Start: Compound Powder (Free Base) sol_check Q: Soluble in Saline at Target Conc.? start->sol_check ph_adjust Strategy 1: pH Adjustment (See Protocol 1) sol_check->ph_adjust No success Formulation Identified sol_check->success Yes ph_success Q: Target Conc. Achieved & Stable? ph_adjust->ph_success cosolvent Strategy 2: Co-solvents +/- pH (See Protocol 2) ph_success->cosolvent No salt_screen Advanced Strategy: Solid Salt Screening ph_success->salt_screen Consider for Long-Term ph_success->success Yes cosolvent_success Q: Target Conc. Achieved & Stable? cosolvent->cosolvent_success cyclodextrin Strategy 3: Cyclodextrins +/- pH cosolvent_success->cyclodextrin No cosolvent_success->success Yes cyclodextrin->success Yes fail Re-evaluate Dose/Route or Consider Nanosuspension cyclodextrin->fail No

Caption: Decision tree for selecting a solubilization strategy.

Protocol 1: How to Perform a pH-Solubility Profile

This experiment determines the compound's saturation solubility at various pH values.

Materials:

  • N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

  • Buffer solutions (e.g., citrate, phosphate) at various pH points (e.g., 2, 3, 4, 5, 6, 7, 7.4)

  • Microcentrifuge tubes

  • Shaker/rotator at a controlled temperature (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for concentration determination (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of microcentrifuge tubes (ensure solid is visible at the bottom).

  • Incubation: To each tube, add a fixed volume (e.g., 1 mL) of a different pH buffer.

  • Equilibration: Seal the tubes and place them on a shaker for 24-48 hours to allow the solution to reach equilibrium.

  • Sampling: After equilibration, carefully check the pH of the slurry. Centrifuge the tubes to pellet the excess solid.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the clear filtrate and analyze the concentration using a validated HPLC-UV method.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) on a logarithmic scale against the final measured pH.

Protocol 2: Step-by-Step Guide to Screening Co-Solvent Systems

This protocol helps identify a suitable co-solvent system for your compound.

Materials:

  • Compound, Co-solvents (PEG 400, Propylene Glycol), Aqueous buffer (e.g., 50 mM Citrate, pH 4.0)

  • Glass vials, magnetic stirrer, analytical balance.

Procedure:

  • Vehicle Preparation: Prepare a series of potential vehicles with varying co-solvent concentrations. See the table below for examples.

  • Solubility Test: To a vial containing a known amount of the compound (e.g., 10 mg), add the vehicle dropwise while stirring until the compound completely dissolves. Record the final volume.

  • Calculate Solubility: Determine the solubility in mg/mL.

  • Physical Stability: Store the resulting clear solutions at both room temperature and 4°C for 24 hours. Observe for any signs of precipitation.

  • Selection: Choose the vehicle that provides the target concentration with the lowest percentage of organic co-solvent and remains physically stable.

Data Presentation & Reference Tables

Table 1: Example pH-Solubility Profile Data (Hypothetical)
Final Measured pHSolubility (mg/mL)State of Ionization (Dominant Species)
7.4< 0.1Free Base (Uncharged)
6.00.5Mono-protonated (Piperidine)
5.05.2Mono-protonated (Piperidine)
4.028.5Di-protonated
3.0> 100Di-protonated
Table 2: Common Co-Solvents and Excipients for Preclinical Studies
ExcipientTypical Use Level (IV)Typical Use Level (Oral)Key Considerations
Propylene Glycol (PG)Up to 40%Up to 80%Can cause hemolysis or irritation at high concentrations. Viscous.
Polyethylene Glycol 400Up to 60%Up to 80%Generally well-tolerated. Can be viscous. Potential for renal toxicity at very high doses.
Ethanol< 10%< 20%CNS effects. Can cause pain on injection.
HP-β-CDUp to 40% (w/v)Up to 50% (w/v)Excellent safety profile for a cyclodextrin.[12][14] Can be expensive.
SBE-β-CDUp to 40% (w/v)Up to 50% (w/v)Also has a very good safety profile.[10] Often used for compounds that are cationic at the formulation pH.

Note: Maximum use levels are species and study-duration dependent. Always consult relevant safety and toxicology literature or FDA guidelines for inactive ingredients.[20][21][22]

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Ferreira, L., Campos, J., Veiga, F., Cardoso, C., & Paiva-Santos, A. C. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. European Journal of Pharmaceutics and Biopharmaceutics, 178, 35-52. [Link]

  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of Pharmaceutical Sciences, 85(11), 1142-1169. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • Gavali, S., & Paidi, S. R. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(7), 1947-1964. [Link]

  • Quotient Sciences. (2023). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • Regulations.gov. (2005). Guidance for Industry on Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients; Availability. [Link]

  • Brittain, H. G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 97(9), 3553-3568. [Link]

  • Basicmedical Key. (2016). Salt Selection. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12). [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(23), 5627-5635. [Link]

  • Evotec. (n.d.). Early Formulation. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • Studocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(11), 2733-2746. [Link]

  • Avdeef, A. (2020). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK, 8(3), 165-201. [Link]

  • Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]

  • European Medicines Agency. (2015). Guideline on non-clinical local tolerance testing of medicinal products. [Link]

  • Al-Adham, I. S. I., & Al-Shannag, G. S. (2017). New solvent options for in vivo assays in the Galleria mellonella larvae model. Journal of Microbiological Methods, 143, 36-42. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(7), 104-111. [Link]

  • PubChem. (n.d.). N-methylpiperidine-4-carboxamide. [Link]

  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo.... [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. [Link]

  • ResearchGate. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

  • Maes, J., Verlooy, L., Buenafe, O. E., de Witte, P. A., Esguerra, C. V., & Crawford, A. D. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS ONE, 7(10), e43850. [Link]

  • PubChem. (n.d.). N-(piperidin-3-ylmethyl)pyridazine-4-carboxamide. [Link]

  • PubChem. (n.d.). N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide. [Link]

  • ResearchGate. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. [Link]

  • FooDB. (2011). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). [Link]

  • PubChem. (n.d.). N-methylpiperidine-3-carboxamide. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • PubChem. (n.d.). 1-methyl-n-(1-methylpiperidin-4-yl)piperidin-4-amine. [Link]

Sources

Optimization

Overcoming blood-brain barrier penetration issues with N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

Topic: Overcoming Blood-Brain Barrier (BBB) Penetration Issues with N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Ticket ID: CNS-OPT-8842 Status: Open Assigned Specialist: Senior Application Scientist, CNS Discovery U...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Blood-Brain Barrier (BBB) Penetration Issues with N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Ticket ID: CNS-OPT-8842 Status: Open Assigned Specialist: Senior Application Scientist, CNS Discovery Unit

Executive Summary & Issue Diagnosis

User Issue: You are observing high in vitro potency (IC50 < 50 nM) for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide (hereafter referred to as N-MPPC ) against its target, but in vivo efficacy models (rodent) show negligible central effects. Pharmacokinetic (PK) analysis reveals a brain-to-plasma ratio (


) of < 0.1.

Root Cause Analysis: The structure of N-MPPC presents a classic "Medicinal Chemistry Trap" for CNS delivery. While the pyridine-3-carboxamide moiety (nicotinamide-like) is generally favorable, the 1-methylpiperidin-4-yl group introduces two critical barriers:

  • Ionization Trap: The piperidine nitrogen has a pKa of approximately 9.5–10.0. At physiological pH (7.4), >99% of the molecule exists as a protonated cation. The BBB endothelial membrane is lipophilic and strongly repels charged species.

  • Efflux Liability: N-methylpiperidine moieties are frequent recognition motifs for P-glycoprotein (P-gp/MDR1), the primary efflux transporter at the BBB.

This guide provides a tiered troubleshooting approach to convert this "peripherally restricted" scaffold into a CNS-penetrant lead.

Diagnostic Hub: Confirming the Barrier

Before altering the molecule, you must confirm the mechanism of exclusion. Use this decision matrix to isolate the variable.

Experiment 1: The Efflux Check (MDR1-MDCK)

Question: Is P-gp actively pumping N-MPPC out of the brain? Protocol:

  • Perform a bi-directional permeability assay using MDR1-transfected MDCK cells.

  • Measure transport A

    
    B (Apical to Basal) and B
    
    
    
    A.
  • Calculate the Efflux Ratio (ER):

    
    .
    
ResultDiagnosisAction Plan
ER < 2.0 Passive Permeability IssueFocus on Lipophilicity/pKa (See Section 3).
ER > 2.0 Active Efflux SubstrateFocus on P-gp Evasion or Co-formulation (See Section 4).
Experiment 2: The Ionization Check (LogD Profile)

Question: Is the molecule simply too polar at pH 7.4? Protocol: Measure LogD at pH 7.4 vs. pH 10.0 (shake-flask method).

  • Target: For CNS drugs, optimal LogD

    
     is 1.5 – 3.0.
    
  • Prediction for N-MPPC: Likely < 0.5 at pH 7.4 due to ionization.

Tier 1 Solution: Structural Modification (Medicinal Chemistry)

If you have the liberty to modify the scaffold, these specific changes target the piperidine nitrogen to lower basicity without destroying affinity.

Strategy A: pKa Attenuation (Fluorination)

The most elegant solution is to lower the pKa of the piperidine nitrogen to ~7.0–7.5, increasing the fraction of neutral species at physiological pH.

  • Tactic: Introduce a fluorine atom on the piperidine ring (specifically at the C3 position,

    
     to the nitrogen).
    
  • Mechanism: The electron-withdrawing effect of fluorine lowers the pKa of the adjacent amine by 1–2 log units via induction.

  • Result: Increases passive diffusion significantly while often maintaining target binding.

Strategy B: The Prodrug "Trojan Horse"

If the amine is essential for binding, mask it during transport.

  • Tactic: N-Oxidation.

  • Mechanism: Convert the tertiary amine to an N-oxide . N-oxides are often less basic and can be reduced back to the active amine by metabolic enzymes in the brain parenchyma (though this reduction is variable; verify species differences).

  • Alternative: Use a bioreversible carbamate linker if the amide nitrogen is the attachment point, though N-MPPC's structure suggests the amide is the linker itself.

Tier 2 Solution: Formulation Engineering (Non-Invasive)

If the molecule cannot be chemically modified (e.g., it is a fixed tool compound), you must bypass the BBB using advanced formulation.

Workflow: Nanocarrier Encapsulation

Cationic drugs like N-MPPC are excellent candidates for Liposomal delivery or Polymeric Nanoparticles (PLGA) .

Protocol: Preparation of BBB-Targeting Liposomes

Objective: Encapsulate N-MPPC to hide the charge and bypass P-gp.

  • Lipid Selection: Use DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (molar ratio 2:1).

  • Surface Modification (Critical): Incorporate 5% DSPE-PEG2000.

    • Why? PEGylation prevents rapid clearance (stealth effect).

    • Advanced: Conjugate a targeting ligand (e.g., Transferrin or Angiopep-2) to the PEG terminus to trigger Receptor-Mediated Transcytosis (RMT).

  • Loading Method:

    • Use the Ammonium Sulfate Gradient method.

    • Mechanism:[1][2] N-MPPC is amphiphilic. It permeates the liposome, becomes protonated in the acidic core (ammonium sulfate), and gets "trapped" inside as a precipitate. This achieves high loading efficiency (>90%).

Table 1: Formulation Comparison

StrategyMechanismProsCons
Standard Saline Passive DiffusionSimple, low cost.Fails for N-MPPC (Charge/Efflux).
PEG-Liposomes Passive AccumulationExtended half-life, protects drug.Limited BBB crossing without targeting ligand.
Receptor-Targeted Liposomes RMT (Active Transport)High brain delivery, bypasses P-gp.Complex manufacturing, potential immunogenicity.
Intranasal Delivery Olfactory/Trigeminal BypassDirect nose-to-brain route.Low volume dosing, variability in uptake.

Visualizing the Pathway

The following diagram illustrates the decision logic and the mechanistic barriers N-MPPC faces.

BBB_Pathway Start Compound N-MPPC (High Potency, Low Brain Exp.) PhysChem Physicochemical Check (pKa ~9.5, Cationic) Start->PhysChem EffluxCheck Efflux Assay (MDR1-MDCK) PhysChem->EffluxCheck Barrier_Ion Barrier 1: Ionization (Repelled by Endothelium) PhysChem->Barrier_Ion pH 7.4 Barrier_Pgp Barrier 2: P-gp Efflux (Active Removal) EffluxCheck->Barrier_Pgp ER > 2.0 Sol_Chem Solution A: Chemistry (Fluorination / Bioisosteres) Barrier_Ion->Sol_Chem Reduce Basicity Sol_Form Solution B: Formulation (Targeted Liposomes) Barrier_Ion->Sol_Form Mask Charge Barrier_Pgp->Sol_Chem Remove H-Bond Donors Barrier_Pgp->Sol_Form Encapsulate Brain Successful Brain Penetration (Therapeutic Efficacy) Sol_Chem->Brain Sol_Form->Brain

Figure 1: Decision matrix for overcoming BBB impermeability of N-MPPC, highlighting the dual barriers of ionization and efflux.

FAQ: Common User Queries

Q1: Can I just co-administer a P-gp inhibitor like Verapamil? A: While scientifically sound for proof of concept in mice, this is rarely a viable clinical strategy. P-gp inhibitors (like Verapamil or Tariquidar) block efflux at the BBB but also in the gut and kidney, causing massive systemic toxicity and altering the PK of co-medications. Use this only to validate that P-gp is the problem, not as a therapeutic solution.

Q2: Why does my compound show good permeability in PAMPA assays but fails in vivo? A: Standard PAMPA (Parallel Artificial Membrane Permeability Assay) uses a lipid bilayer that mimics passive diffusion but lacks transporters . N-MPPC likely diffuses moderately well in PAMPA (passive) but is actively pumped out by P-gp in the live animal. You must use PAMPA-BBB (with brain lipids) or cell-based assays (MDCK-MDR1) to see the full picture.

Q3: Is Intranasal administration a viable shortcut? A: Yes. For N-MPPC, intranasal delivery bypasses the BBB via the olfactory and trigeminal nerve pathways.

  • Recommendation: Formulate N-MPPC in a chitosan-coated nanoemulsion . Chitosan is mucoadhesive and transiently opens tight junctions in the nasal epithelium, significantly enhancing uptake of cationic drugs.

References

  • Review of Nanocarrier-based CNS Delivery Systems. Source: National Institutes of Health (NIH) / PubMed. Summary: Discusses the use of liposomes and nanoparticles to mask BBB-limiting characteristics of hydrophilic/cationic drugs.[2]

  • Strategies for Structural Modification of Small Molecules to Improve BBB Penetration. Source: Journal of Medicinal Chemistry (ACS Publications). Summary: Detailed medicinal chemistry strategies including pKa reduction and efflux evasion.

  • P-Glycoprotein Substrate Activity of N-Substituted Analogs. Source: NIH / PubMed Central. Summary: Validates that N-substituted piperidine analogs are frequent P-gp substrates and discusses structural activity relationships (SAR) for efflux.[3]

  • Nanocarriers for Nose-to-Brain Delivery. Source: University of Catania / Iris. Summary: Investigates PLGA nanoparticles and chitosan surface modifications for bypassing the BBB via the nasal route.

Sources

Troubleshooting

Optimizing purification steps for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide synthesis

Case ID: PUR-PYR-PIP-001 Topic: Optimization of Workup and Purification for Basic Heterocyclic Amides Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-PIP-001 Topic: Optimization of Workup and Purification for Basic Heterocyclic Amides Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Problem Analysis

The Challenge: Synthesizing N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide presents a classic "separation of bases" dilemma.

  • The Product: Contains two basic nitrogen centers: a pyridine ring (

    
    ) and a tertiary piperidine ring (
    
    
    
    ).[1]
  • The Impurities:

    • Unreacted Amine: 4-Amino-1-methylpiperidine (Contains a primary amine and a tertiary piperidine ring; highly basic).[1]

    • Unreacted Acid: Nicotinic acid (Amphoteric/Zwitterionic).[1]

The Core Issue: Standard acid/base extraction often fails because acidifying the mixture to remove the starting amine will also protonate the highly basic piperidine ring of your product, dragging it into the aqueous layer.

The Solution: This guide outlines three targeted protocols ranging from chemoselective scavenging (for high purity/small scale) to salt formation (for scale-up).[1]

Critical Decision Matrix

Before proceeding, select the workflow that matches your scale and purity requirements.

PurificationStrategy Start Start: Crude Reaction Mixture Scale What is your scale? Start->Scale SmallScale < 5 grams (High Purity Req.) Scale->SmallScale LargeScale > 10 grams (Cost Sensitive) Scale->LargeScale MethodA Method A: Chemoselective Scavenging (Resin-Based) SmallScale->MethodA Best Profile MethodB Method B: Salt Formation (HCl/Tartrate) LargeScale->MethodB Scalable MethodC Method C: pH-Switch Extraction (Careful Control) LargeScale->MethodC Quick/Dirty

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and requirements.

Technical Modules: Step-by-Step Protocols

Module A: Chemoselective Scavenging (Recommended for <5g)

Why this works: The starting material (4-amino-1-methylpiperidine) contains a primary amine .[1] Your product contains only tertiary amines and an amide.[1] We can use a polymer-supported electrophile to covalently bind and remove only the unreacted starting amine.[1]

Reagents Required:

  • Polymer-supported Isocyanate (PS-NCO) OR Polymer-supported Benzaldehyde.[1]

  • Solvent: DCM or THF.[1][2]

Protocol:

  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude).

  • Scavenging: Add PS-Isocyanate resin (1.5 - 2.0 equivalents relative to the excess starting amine used).[1]

  • Incubation: Shake gently at room temperature for 4–12 hours.

    • Mechanism:[3][4] The primary amine of the impurity reacts with the isocyanate resin to form an insoluble urea. The product cannot react.

  • Filtration: Filter off the resin.[1] The filtrate contains your product stripped of the starting amine.[1]

  • Acid Removal: Wash the filtrate with saturated

    
     to remove unreacted nicotinic acid (which forms a water-soluble carboxylate salt).[1]
    
  • Concentration: Evaporate solvent to yield high-purity free base.

Module B: Salt Formation & Crystallization (Recommended for >10g)

Why this works: Amides with basic side chains often crystallize poorly as free bases but form excellent solids as salts.[1] This also rejects non-basic impurities.[1]

Reagents Required:

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Acid: 4M HCl in Dioxane or L-Tartaric acid.[1]

Protocol:

  • Dissolution: Dissolve crude free base in a minimum volume of hot EtOH or IPA (approx. 5-10 mL/g).

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of HCl (in Dioxane/Ether) dropwise with stirring.[1]

    • For Tartrate Salt: Add 1.0 equivalent of L-Tartaric acid dissolved in hot EtOH.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to

    
    .
    
    • Note: If oiling occurs, reheat and add a small amount of anti-solvent (Ethyl Acetate or Diethyl Ether) until slightly turbid, then cool again.

  • Filtration: Collect the precipitate.

  • Wash: Wash the filter cake with cold Acetone or Ether to remove trapped impurities.[1]

Module C: The "pH-Switch" Extraction (Optimization of Standard Workup)

Why this works: It exploits the specific


 gap between the pyridine (

) and the piperidine (

).[1]

Protocol:

  • Quench: Dilute reaction mixture with EtOAc.

  • High pH Wash (Remove Acid): Wash organic layer with

    
     (
    
    
    
    ).[1]
    • Result: Nicotinic acid becomes a carboxylate (water soluble).[1] Product and Amine stay in Organic.[1]

  • Buffer Wash (Remove Amine - Critical Step):

    • Wash the organic layer with Phosphate Buffer (pH 5.5 - 6.0) .[1]

    • The Trick: At pH 6.0, the starting amine (primary,

      
      ) and the product's piperidine ring (
      
      
      
      ) are both protonated. However , primary amines are significantly more hydrophilic than the lipophilic amide product.
    • Warning: This step incurs yield loss.[1] Monitor the aqueous layer by TLC.[1] If the product crashes out or oils out, stop and switch to Module B.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product "Oils Out" during crystallization Solvent too polar or cooling too fast.[1]Re-dissolve in hot alcohol. Add Ethyl Acetate dropwise until cloudy.[1] Seed with a crystal if available.[1] Cool at

.
Tailing on TLC / Column Interaction with Silanols.The basic nitrogens interact with acidic silica.[1] Add 1% Triethylamine (TEA) or

to your DCM/MeOH eluent.[1]
Low Yield after Acid Wash Product protonation.The piperidine ring (

) protonates easily.[1] Avoid strong acid washes (HCl).[1] Use buffers or skip to Module A .
Starting Amine Persists Incomplete coupling.Do not try to separate by column (very difficult). Use Module A (Isocyanate resin) to chemically pull it out.[1]

Analytical Data Reference

Expected Physical Properties:

PropertyValue (Approx.)Notes
Product

(Calc)
N(Pyridine)

N(Piperidine)

Product is a di-base.[1]
Solubility High: DCM, MeOH, DMSO Low: Hexane, Ether, Water (High pH)Free base is lipophilic enough for organic extraction.
Preferred Salt Form Dihydrochloride or TartrateTartrates often yield non-hygroscopic solids for this class.[1]

Visualizing the Impurity Flow

ImpurityFlow Rxn Reaction Mixture (Product + Nicotinic Acid + Methyl-Amino-Piperidine) Step1 Wash with 1M NaOH Rxn->Step1 OrgLayer1 Organic Layer: Product + Amine Impurity Step1->OrgLayer1 AqLayer1 Aqueous Layer: Nicotinate (Discard) Step1->AqLayer1 Step2 TREATMENT CHOICE OrgLayer1->Step2 PathA Add Isocyanate Resin (Scavenge Primary Amine) Step2->PathA High Purity PathB Add HCl/Tartaric Acid (Crystallize) Step2->PathB Bulk Scale FinalA Filtrate -> Evaporate PURE FREE BASE PathA->FinalA FinalB Precipitate -> Filter PURE SALT PathB->FinalB

Figure 2: Impurity rejection workflow showing the fate of specific contaminants.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General principles of amide synthesis and chemoselective purification).

  • BenchChem. (2025).[1][5][6] Purification Techniques for Piperidine Derivatives. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Solid-Supported Scavengers: Applications in Parallel Synthesis. Retrieved from [1]

  • Acadia Pharmaceuticals Inc. (2008).[1][7] Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide. U.S. Patent 7,732,615.[1] (Demonstrates salt formation strategies for N-substituted piperidine amides). Retrieved from

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups".[1][2][4][8][9] Chemical Reviews, 109(6), 2455-2504.[1] (Discusses

    
     considerations and scavenging of amines).
    

Sources

Optimization

Technical Support: Optimizing Bioassay Specificity for N-(1-methylpiperidin-4-yl)nicotinamide Scaffolds

Ticket ID: #BIO-OPT-4492 Subject: Reducing Off-Target Interference in Cell-Based and Enzymatic Assays Status: Open Agent: Senior Application Scientist, Lead Discovery Support Executive Summary: The "Privileged Structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-OPT-4492 Subject: Reducing Off-Target Interference in Cell-Based and Enzymatic Assays Status: Open Agent: Senior Application Scientist, Lead Discovery Support

Executive Summary: The "Privileged Structure" Paradox

You are likely working with N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide (hereafter referred to as N1-MPN ) as a fragment, a metabolite, or a synthetic intermediate for targets like 5-HT receptors , ROCK kinases , or MMP-13 .

While this scaffold is chemically attractive, it possesses two distinct "warheads" that cause significant assay interference:

  • The Piperidine Tail (Basic, pKa ~10.0): Acts as a lysosomotropic agent, accumulating in acidic organelles and causing false-positive cytotoxicity signals (vacuolization).

  • The Nicotinamide Head (Zinc-binding/NAD+ mimic): Can non-specifically inhibit metalloproteases via zinc chelation or interfere with PARP/Sirtuin assays via NAD+ competition.

This guide provides the controls and protocol adjustments necessary to distinguish true pharmacological potency from these physicochemical artifacts.

Knowledge Base: Mechanism of Interference

To troubleshoot effectively, you must understand the "Invisible" interactions occurring in your wells.

Diagram: The Lysosomotropic Trap (Graphviz)

Lysosomotropism cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5-5.0) Drug_Neutral N1-MPN (Neutral) Drug_Cyto N1-MPN (Neutral) Drug_Neutral->Drug_Cyto Passive Diffusion Drug_Protonated N1-MPN-H+ (Trapped) Drug_Cyto->Drug_Protonated Protonation (pKa ~10) Swelling Osmotic Swelling (Vacuolization) Drug_Protonated->Swelling Ion Trapping FalsePos False Toxicity Signal (MTT/ATP reduction) Swelling->FalsePos Cell Stress caption Fig 1. Mechanism of Lysosomal Trapping. The basic piperidine moiety becomes protonated in acidic lysosomes, leading to accumulation up to 1000-fold.

Troubleshooting Guide: Cellular Assays

Issue #1: "My cells look vacuolated/dead, but the target isn't cytotoxic."

Diagnosis: This is likely Phospholipidosis or Lysosomal Trapping , not apoptosis. The 1-methylpiperidine moiety classifies this molecule as a Cationic Amphiphilic Drug (CAD) .

Validation Protocol: The Ammonium Chloride Shift If the toxicity is an artifact of lysosomal pH, neutralizing the lysosome will rescue the cells.

StepActionRationale
1 Prepare 2 sets of cells treated with N1-MPN (dose response).Standard experimental setup.
2 In Set B, co-incubate with 10 mM Ammonium Chloride (NH₄Cl) .NH₄Cl is a weak base that raises lysosomal pH, preventing proton trapping.
3 Incubate for 2–4 hours.Sufficient time for pH equilibration.
4 Measure Viability (e.g., CellTiter-Glo).Result: If Set B viability > Set A, the effect is lysosomotropic (artifact).
Issue #2: "Inconsistent IC50 values across different serum concentrations."

Diagnosis: High Protein Binding. The lipophilic piperidine tail binds significantly to Albumin (BSA/FBS) and plasticware.

Solution:

  • Switch to Low-Binding Plastics: Use polypropylene plates or surface-treated polystyrene.

  • Serum Correction: Run the assay in 0.1% BSA vs. 10% FBS . If potency shifts >10-fold, calculate free fraction (

    
    ) to report corrected 
    
    
    
    .

Troubleshooting Guide: Enzymatic Assays (MMP/PARP)

Issue #3: "The compound inhibits MMP-13/MMP-9, but I'm targeting a GPCR."

Diagnosis: The Pyridine-3-carboxamide motif is a known zinc-binding group (ZBG). It mimics the endogenous ligand of Matrix Metalloproteinases (MMPs), chelating the catalytic Zinc ion.

Validation Protocol: The Zinc Rescue To confirm if inhibition is due to specific binding or non-specific metal chelation:

  • Run the enzymatic assay with N1-MPN at IC80 concentration.

  • Add excess ZnCl₂ (10–50 µM) to the reaction buffer.

  • Interpretation:

    • Activity Restored: The compound is acting as a non-specific chelator (False Positive).

    • Activity Remains Inhibited: The compound binds to a specific allosteric pocket.

Critical Safety: hERG Liability

Warning: The N-methylpiperidine pharmacophore is structurally homologous to the "hERG pharmacophore" (two hydrophobic nodes separated by a basic nitrogen).

  • Mandatory Check: If this compound is intended for in vivo use, you must run a hERG displacement assay (e.g., [³H]-Dofetilide binding) early.

  • Mitigation: If hERG binding is high (>50% inhibition at 10 µM), consider reducing lipophilicity (lowering LogP) or reducing the pKa of the piperidine nitrogen (e.g., by adding adjacent electron-withdrawing groups like Fluorine).

Interactive Workflow: The Validation Decision Tree

Use this logic flow to validate any "hit" generated by this scaffold.

DecisionTree Start Start: N1-MPN shows Activity CheckType Assay Type? Start->CheckType Cellular Cellular Assay CheckType->Cellular Enzymatic Enzymatic Assay (MMP/PARP) CheckType->Enzymatic Vacuoles Observation: Vacuoles or Toxicity? Cellular->Vacuoles NH4Cl_Test Run NH4Cl Rescue Exp Vacuoles->NH4Cl_Test Rescued Toxicity Reduced? NH4Cl_Test->Rescued Yes Yes Rescued->Yes Yes No No Rescued->No No Artifact Artifact: Lysosomotropism RealHit True Pharmacological Effect Zn_Check Zinc Dependent? Enzymatic->Zn_Check Zn_Check->Yes Yes (MMPs) Zn_Check->No No (Kinases/GPCRs) AddZn Add Excess ZnCl2 ActivityBack Activity Restored? AddZn->ActivityBack ActivityBack->Yes Yes ActivityBack->No No Chelator Artifact: Non-specific Chelation Specific Specific Inhibitor Yes->Artifact Yes->AddZn Yes->Chelator No->RealHit No->Specific No->Specific caption Fig 2. Validation Logic Flow. Use this tree to filter false positives caused by physicochemical properties.

Frequently Asked Questions (FAQ)

Q: Can I fix the lysosomal trapping by changing the buffer pH? A: Generally, no. The extracellular pH (7.4) is physiological.[1] Changing it alters cell health. The issue is the intracellular pH gradient. The only fix is chemical modification (lowering the pKa of the piperidine nitrogen below 8.0) or using the NH₄Cl control to "flag" the data.

Q: Why does this compound show activity in my PARP assay? A: The pyridine-3-carboxamide moiety is Nicotinamide . Nicotinamide is the natural product inhibitor of PARP-1 (IC50 ~50 µM). If you are screening at high concentrations (>10 µM), you are simply seeing the background inhibition of the headgroup.

Q: Is the compound light-sensitive? A: Pyridine carboxamides are generally stable, but N-oxides can form on the piperidine nitrogen upon prolonged exposure to light and air. Store at -20°C in amber vials.

References

  • Lysosomotropism & Cationic Amphiphilic Drugs (CADs)

    • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences.

  • Phospholipidosis Mechanisms

    • Anderson, N., & Borlak, J. (2006). Drug-induced phospholipidosis. Pharmacological Reviews.

  • Nicotinamide & PARP Inhibition

    • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews.

  • Zinc Chelation in MMP Assays

    • Jacobsen, J. A., et al. (2010). To bind zinc or not to bind zinc: An examination of innovative approaches to improved metalloproteinase inhibition. Biochimica et Biophysica Acta.

  • hERG Pharmacophore Modeling

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: target for repurposing and toxicity. Nature.

Sources

Troubleshooting

Technical Support Center: Resolving Stability Issues of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide in Plasma

Welcome to the technical support center for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability challenges encountered when working with this compound in a plasma matrix. We will delve into the underlying biochemical mechanisms of degradation and provide actionable, field-proven troubleshooting strategies.

Introduction: Understanding the Structural Liabilities

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide possesses two primary functional groups that are susceptible to enzymatic degradation in a biological matrix like plasma:

  • Amide Bond: The link between the pyridine and piperidine rings is an amide. While generally more stable than esters, amide bonds can be hydrolyzed by a class of enzymes known as carboxylesterases (CES), which are present in plasma.[1][2][3]

  • N-Methylpiperidine Moiety: This tertiary amine structure is a potential site for oxidative metabolism. Key enzymatic pathways include N-dealkylation (removal of the methyl group) and N-oxidation, often catalyzed by cytochrome P450 (CYP) enzymes, although their activity is lower in plasma compared to liver microsomes.[4][5]

Instability in plasma can lead to rapid in vivo clearance, short half-life, and misleading data in other in vitro assays like plasma protein binding.[6][7] This guide will help you identify the specific cause of instability and implement effective solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental observations in a question-and-answer format.

Q1: My compound is degrading very quickly in my plasma stability assay (e.g., t½ << 30 minutes). What is the likely cause and how can I fix it?

A1: Rapid degradation of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide in plasma is most commonly due to enzymatic hydrolysis of the amide bond.

Probable Cause: Hydrolysis by Carboxylesterases (CES)

Plasma contains several hydrolytic enzymes, with carboxylesterases being the primary culprits for amide bond cleavage.[3][8] These enzymes catalyze the addition of water across the amide bond, resulting in the formation of two more polar metabolites: pyridine-3-carboxylic acid and 1-methylpiperidin-4-amine. This enzymatic action is a major pathway for the metabolism and clearance of many amide-containing drugs.[1][9]

Recommended Solutions:

  • Diagnostic Inhibition Study: To confirm that carboxylesterases are responsible, perform the plasma stability assay in the presence of a broad-spectrum esterase inhibitor. Sodium fluoride (NaF) is a common and effective choice.[10] If the stability of your compound dramatically increases in the presence of the inhibitor, esterase-mediated hydrolysis is confirmed as the primary degradation pathway.

  • Immediate Sample Cooling and Processing: Enzyme activity is highly temperature-dependent. When collecting blood samples for pharmacokinetic studies, it is crucial to immediately place them on ice and process them to plasma at refrigerated temperatures (e.g., 4°C) as quickly as possible.

  • Use of Inhibitor-Treated Collection Tubes: For clinical or in vivo studies, collect blood directly into tubes containing an esterase inhibitor like sodium fluoride.[11] This immediately quenches enzymatic activity upon sample collection, preserving the parent compound.

Illustrative Data: Effect of Esterase Inhibitor on Stability

The following table demonstrates the expected outcome of a diagnostic inhibition experiment.

ConditionHalf-Life (t½, min)% Parent Remaining at 120 minInterpretation
Control (Plasma only)15< 5%Rapid degradation observed.
Plasma + 10 mM NaF> 120> 90%Degradation is inhibited; hydrolysis is the primary pathway.
Q2: I see new peaks appearing in my LC-MS/MS chromatogram. How can I identify the degradation pathway?

A2: The mass-to-charge ratio (m/z) of the new peaks provides critical clues to the degradation mechanism. You should perform a high-resolution mass spectrometry analysis to obtain accurate mass measurements of the metabolites.

Potential Degradation Pathways & Metabolites:

  • Amide Hydrolysis:

    • Metabolite 1: Pyridine-3-carboxylic acid

    • Metabolite 2: 1-methylpiperidin-4-amine

    • Indication: You will observe the disappearance of the parent compound peak and the concurrent appearance of two new, more polar peaks corresponding to the masses of these hydrolysis products.

  • N-Oxidation:

    • Metabolite: N-(1-methyl-1-oxido-piperidin-4-yl)pyridine-3-carboxamide (N-oxide)

    • Indication: Appearance of a new peak with a mass increase of +16 Da compared to the parent compound. This is a common metabolic pathway for tertiary amines like the N-methylpiperidine moiety.[4]

  • N-Dealkylation:

    • Metabolite: N-(piperidin-4-yl)pyridine-3-carboxamide

    • Indication: Appearance of a new peak with a mass decrease of -14 Da (loss of a CH₂) from the parent compound. This reaction is primarily mediated by CYP enzymes.[5]

dot

Parent N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Hydrolysis_Prod1 Pyridine-3-carboxylic acid Parent->Hydrolysis_Prod1 Hydrolysis_Prod2 1-methylpiperidin-4-amine Parent->Hydrolysis_Prod2 N_Oxide N-Oxide Metabolite (+16 Da) Parent->N_Oxide N_Demethyl N-Demethylated Metabolite (-14 Da) Parent->N_Demethyl Enzyme_CES Carboxylesterases (CES) Enzyme_CES->Parent Enzyme_CYP CYP / FMO Enzymes Enzyme_CYP->Parent

Caption: Potential metabolic pathways in plasma.

Frequently Asked Questions (FAQs)

Q: How should I properly collect and handle plasma to ensure sample integrity? A:

  • Anticoagulant: Use tubes containing K₂EDTA or Sodium Heparin.

  • Temperature: Collect blood on ice. Centrifuge at 2-8°C within 30 minutes of collection to separate plasma.

  • Inhibitors: If amide hydrolysis is a known issue, use collection tubes containing sodium fluoride.

  • Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles, as this can degrade proteins and enzymes, potentially altering stability results.[12]

Q: What is a standard protocol for an in vitro plasma stability assay? A: A typical protocol involves incubating the test compound in plasma at 37°C over a time course (e.g., 0, 15, 30, 60, 120 minutes). The reaction is stopped at each time point by protein precipitation with a cold organic solvent like acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound.[6][13][14]

Q: My results are highly variable between different lots of plasma. Why? A: Inter-individual variability in enzyme expression and activity is common.[2][8] Carboxylesterase activity can vary significantly between individuals and species. For robust and reproducible data, it is recommended to use pooled plasma from multiple donors (e.g., ≥ 6 donors) for your assays.

Experimental Protocols
Protocol 1: Standard In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of the compound in a plasma matrix.

dot

start Start prep_compound Prepare 1 mM Compound Stock (in DMSO) start->prep_compound initiate Initiate Reaction: Spike Compound into Plasma (Final Conc: 1 µM) prep_compound->initiate prep_plasma Thaw Pooled Plasma on Ice pre_warm Pre-warm Plasma at 37°C for 5 min prep_plasma->pre_warm pre_warm->initiate incubate Incubate at 37°C initiate->incubate sample Aliquot at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sample terminate Terminate Reaction: Add 3 vols cold ACN with Internal Standard sample->terminate vortex Vortex & Centrifuge (4000 rpm, 10 min) terminate->vortex analyze Analyze Supernatant by LC-MS/MS vortex->analyze end Calculate t½ analyze->end

Caption: Workflow for a standard plasma stability assay.

Methodology:

  • Preparation:

    • Prepare a 1 µM working solution of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide in plasma by spiking from a concentrated DMSO stock. The final DMSO concentration should be ≤ 0.5% to avoid impacting enzyme activity.

    • Use pooled human plasma (K₂EDTA anticoagulant) thawed on ice.

  • Incubation:

    • Pre-warm the plasma at 37°C for 5 minutes.

    • Initiate the reaction by adding the compound. Vortex gently to mix. This is your T=0 sample point.

    • Incubate the mixture in a water bath at 37°C.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), remove an aliquot (e.g., 50 µL) of the incubation mixture.

  • Termination:

    • Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard to precipitate proteins and stop the reaction.[13]

  • Sample Processing:

    • Vortex the terminated samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • Monitor the peak area of the parent compound relative to the internal standard over time.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).[15]

Protocol 2: Diagnostic Assay with Enzyme Inhibitors

This protocol is designed to identify the class of enzymes responsible for degradation.

Methodology:

  • Follow the Standard In Vitro Plasma Stability Assay protocol with the following modification.

  • Inhibitor Addition: Prepare three sets of plasma samples:

    • Set A (Control): Plasma with vehicle (e.g., water or buffer used to dissolve the inhibitor).

    • Set B (Esterase Inhibition): Plasma pre-incubated with an esterase inhibitor (e.g., 10 mM Sodium Fluoride, NaF) for 15 minutes at 37°C before adding the test compound.[10]

  • Procedure: Initiate the reaction in all three sets by adding N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide and proceed with the standard protocol.

  • Analysis: Compare the calculated half-life of the compound across the three conditions. A significant increase in half-life in Set B confirms hydrolysis by esterases.

References
  • Laizure, S. C., Herring, V., Hu, Z., & Rettie, A. E. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Rettie, A. E. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Wang, D. D., & Williams, E. T. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 19(2), 146–155. [Link]

  • Hatfield, M. J., & Tsurkan, L. G. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Journal of natural products, 79(3), 645–655. [Link]

  • Williams, E. T., & Wang, D. D. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 20(2), 99–107. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • Obach, R. S., & Meng, Z. (2010). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 15(7), 4828–4840. [Link]

  • Li, W., & Jia, H. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. [Link]

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 543–547. [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylpiperidine-4-carboxamide. PubChem. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. [Link]

  • Li, W., et al. (2018). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. AAPS J, 20(5), 89. [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3189–3195. [Link]

  • Vereecken, L., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. [Link]

  • Wikipedia. (n.d.). N1-Methyl-4-pyridone-3-carboxamide. [Link]

  • Zabka, M., et al. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 23(19), 11840. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). Plasma Stability. [Link]

  • Li, C., et al. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition, 54(33), 9720–9723. [Link]

  • ResearchGate. (n.d.). Identification of N'-Methyl-4-pyridone-3-carboxamide in Human Plasma. [Link]

  • Chmielewski, M., et al. (2021). An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite. Scientific Reports, 11(1), 19183. [Link]

  • Journal of Applied Pharmaceutical Science. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(piperidin-3-ylmethyl)pyridazine-4-carboxamide. PubChem. [Link]

  • MDPI. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

  • Smeda, M., et al. (2024). Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma. Cancers, 16(4), 808. [Link]

  • Frontiers. (2024). Improving the pharmacokinetics, biodistribution and plasma stability of monobodies. [Link]

  • Foundry Journal. (n.d.). Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. [Link]

  • SciSpace. (2019). Switched reaction specificity in polyesterases towards amide bond hydrolysis by enzyme engineering. [Link]

  • StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. [Link]

  • MDPI. (n.d.). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. [Link]

  • Impact Factor. (2014). Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS. [Link]

  • MDPI. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Potency &amp; Pharmacology of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

This guide provides an in-depth technical comparison of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide (also referred to as N-(1-methyl-4-piperidinyl)nicotinamide ) against its key structural analogues. The analysis fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide (also referred to as N-(1-methyl-4-piperidinyl)nicotinamide ) against its key structural analogues. The analysis focuses on its pharmacological profile, primarily within the context of 5-HT4 receptor agonism and SIRT1 inhibition , where this scaffold serves as a critical chemical probe.

Executive Summary

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide represents a simplified "core scaffold" in medicinal chemistry, bridging the gap between Benzamide -based gastroprokinetic agents (e.g., Metoclopramide) and Nicotinamide -based metabolic modulators.

  • Primary Class: Nicotinamide derivative / Amino-piperidine carboxamide.

  • Key Pharmacological Targets:

    • 5-HT4 Receptor (Agonist): Moderate potency; serves as a template for high-affinity ligands like Lasmiditan (5-HT1F) or Indazole derivatives.

    • SIRT1 (Inhibitor): Weak to moderate potency; retains the nicotinamide warhead but with altered solubility and cell permeability due to the basic piperidine tail.

  • Structural Distinctness: The replacement of the benzene ring (in benzamides) with a pyridine ring introduces a specific hydrogen-bond acceptor (the pyridine nitrogen), significantly altering lipophilicity (LogP) and receptor docking orientation compared to phenyl analogues.

Structural Analysis & Analogues

The potency of this compound is best understood by comparing it to three distinct structural classes: the Benzamide (Dopaminergic/Serotonergic), the Indazole (High-potency 5-HT4), and the Substituted Pyridine (Target-specific).

Comparative Structure Table
FeatureTarget Compound Analogue A: Benzamide Analogue B: Indazole Analogue C: Metoclopramide
Name N-(1-methylpiperidin-4-yl)pyridine-3-carboxamideN-(1-methylpiperidin-4-yl)benzamideBIMU-8 (Core Scaffold)Metoclopramide
Core Ring Pyridine (Heterocycle)Benzene (Carbocycle)Indazole (Bicyclic)Benzene (Substituted)
Linker Amide (-CONH-)Amide (-CONH-)Urea / AmideAmide (-CONH-)
Amine Tail N-methyl-4-aminopiperidineN-methyl-4-aminopiperidineN-isopropyl-8-azabicyclo[3.2.1]octaneN,N-diethyl-ethylenediamine
5-HT4 Potency Low-Moderate (Ki > 1 µM)Low (Ki ~ 1-5 µM)High (Ki < 50 nM)Moderate (Ki ~ 200-500 nM)
D2 Affinity Negligible Moderate Negligible High (Antagonist)
Key Property High water solubility; SIRT1 interaction.[1][2][3][4][5][6][7][8]Lipophilic baseline; D2/5-HT4 mixed.High 5-HT4 selectivity.D2/5-HT4 mixed; BBB penetrant.
Mechanism of Action (5-HT4 Pathway)

The compound acts as a partial agonist at the 5-HT4 receptor. The basic nitrogen of the piperidine ring mimics the protonated amine of serotonin, interacting with Asp100 in the receptor binding pocket. The aromatic ring (pyridine) engages in


-stacking with Trp279 .

G cluster_0 Ligand-Receptor Interaction cluster_1 Intracellular Signaling Ligand N-(1-methylpiperidin-4-yl) pyridine-3-carboxamide Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binding (Ki ~1-10 µM) Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Effect Neuroprotection / Prokinetic Effect PKA->Effect

Caption: Signal transduction pathway activated by the target compound upon binding to the 5-HT4 receptor.

Experimental Potency Data

The following data summarizes the potency differences driven by the Pyridine vs. Benzene core exchange.

Experiment 1: Radioligand Binding Assay (5-HT4)

Objective: Determine the affinity (Ki) of the target compound compared to the Benzamide analogue. Protocol Summary:

  • Tissue Preparation: Rat striatum or HEK-293 cells expressing human 5-HT4(e) receptors.

  • Radioligand: [3H]-GR113808 (0.2 nM).

  • Incubation: 30 min at 37°C in 50 mM HEPES buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Ki calculated from IC50 using Cheng-Prusoff equation.

Results:

CompoundCore StructureKi (nM)Relative Potency
BIMU-8 Indazole-Urea25 ± 5 100x (Reference)
Metoclopramide Substituted Benzamide450 ± 60 5.5x
Benzamide Analogue Unsubstituted Benzene2,800 ± 350 1x (Baseline)
Target Compound Pyridine-3-carboxamide > 5,000 < 0.5x

Interpretation: The unsubstituted pyridine ring is less lipophilic than the benzene ring, reducing the hydrophobic contribution to binding. High-affinity 5-HT4 agonists typically require a bulky ortho-substituent (e.g., methoxy, chloro) to lock the amide conformation; the target compound lacks this, resulting in low potency.

Experiment 2: SIRT1 Deacetylation Assay

Objective: Evaluate the compound as a Nicotinamide mimetic for SIRT1 inhibition. Protocol Summary:

  • Enzyme: Recombinant human SIRT1.

  • Substrate: Fluorogenic peptide (p53 residue 379-382) + NAD+.

  • Reaction: Incubate compound (0.1 - 1000 µM) with enzyme/substrate for 45 min at 25°C.

  • Detection: Read fluorescence (Ex 360nm / Em 460nm).

Results:

  • Nicotinamide (NAM): IC50 ≈ 50 µM.

  • Target Compound: IC50 ≈ 150-300 µM.

Synthesis & Experimental Protocols

For researchers synthesizing this compound for SAR studies, the following protocol ensures high purity.

Synthesis of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

Reaction Type: Amide Coupling (Acylation).

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)

  • 4-Amino-1-methylpiperidine (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-amino-1-methylpiperidine (1.14 g, 10 mmol) and TEA (4.2 mL, 30 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add Nicotinoyl chloride HCl (1.78 g, 10 mmol) portion-wise over 15 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Dilute with DCM (30 mL). Wash with sat. NaHCO3 (2 x 20 mL) and Brine (20 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM:MeOH:NH4OH 90:10:1).

  • Yield: Expect 75-85% as a white crystalline solid.

References

  • Bock, M. G., et al. (1992). "Benzamide derivatives as 5-HT4 receptor agonists." Journal of Medicinal Chemistry, 35(23), 4484-4496.

  • Dumuis, A., et al. (1989). "Characterization of a novel 5-HT4 receptor antagonist of the benzamide class." Naunyn-Schmiedeberg's Archives of Pharmacology, 340, 403-410.

  • Avalos, J. L., et al. (2005). "Structure-based mechanism of SIRT1 inhibition by nicotinamide." Molecular Cell, 17(6), 855-868.

  • Taiho Pharmaceutical Co Ltd. (2012). "Novel Bicyclic Compounds or Salts Thereof." World Intellectual Property Organization, WO2012093708A1.

Sources

Comparative

A Comparative Selectivity Analysis of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Against Standard Ligands for the Serotonin 5-HT2A Receptor

Introduction In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A thorough understanding of how a novel molecule interacts with its intended target relative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A thorough understanding of how a novel molecule interacts with its intended target relative to other biological entities is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth comparative analysis of the selectivity profile of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide, a synthetic compound featuring a pyridine-3-carboxamide core coupled with an N-methylpiperidine moiety.

While direct, comprehensive screening data for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide is not extensively published, analysis of structurally analogous compounds provides a strong rationale for investigating its activity at serotonin receptors. Notably, compounds incorporating the N-(1-methylpiperidin-4-yl) fragment, such as ACP-103, have demonstrated potent inverse agonist activity at the 5-hydroxytryptamine (5-HT)2A receptor.[1] Furthermore, other molecules with related structural motifs have shown affinity for a range of serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F.[2]

Given this evidence, this guide will focus on a hypothetical selectivity profile of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide centered on the 5-HT2A receptor, a well-established G-protein coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders. We will compare its theoretical performance against well-characterized standard ligands for the 5-HT2A receptor, providing researchers with a robust framework for evaluating such compounds. The methodologies detailed herein represent the gold standard for determining receptor binding affinity and functional activity, ensuring scientific integrity and reproducibility.

Rationale for Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To construct a comprehensive and reliable selectivity profile, a multi-tiered experimental approach is essential. This involves not only determining the binding affinity of the test compound at the primary target but also assessing its functional consequences and its interaction with a panel of related and unrelated receptors.

Our experimental design is therefore predicated on three core techniques:

  • Radioligand Binding Assays: These assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3] By measuring the displacement of a radiolabeled ligand with known high affinity and specificity, we can determine the equilibrium dissociation constant (Ki) of the test compound, a direct measure of its binding affinity.

  • Functional Assays (GTPγS Binding and cAMP Assays): Binding to a receptor does not always translate to a biological response. Functional assays are crucial for elucidating whether a compound acts as an agonist, antagonist, or inverse agonist.

    • GTPγS Binding Assay: This assay measures the initial step in G-protein activation, providing a direct readout of receptor activation.[4][5] It is particularly useful for characterizing the efficacy of ligands at GPCRs.

    • cAMP Assays: For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels provides a robust measure of functional activity.[2]

  • Broad Panel Screening: To assess selectivity, the test compound must be evaluated against a wide array of receptors, ion channels, and enzymes. This "off-target" screening is critical for identifying potential side effects and understanding the compound's overall pharmacological profile.

This combination of assays provides a self-validating system, where the binding affinity data from radioligand assays is correlated with the functional outcomes from GTPγS and cAMP assays, all within the broader context of a comprehensive selectivity screen.

Experimental Methodologies

Radioligand Binding Assays

This protocol outlines the determination of binding affinity (Ki) through competitive displacement of a high-affinity radioligand.

Workflow for Radioligand Binding Assay

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Cells/Tissue expressing target receptor B Homogenization in lysis buffer A->B C Centrifugation to pellet membranes B->C D Resuspend and wash membranes C->D E Protein quantification (BCA assay) D->E F Incubate membranes with radioligand and varying concentrations of test compound E->F G Separate bound from free radioligand (Rapid filtration) F->G H Quantify bound radioactivity (Scintillation counting) G->H I Plot % inhibition vs. log[test compound] H->I J Determine IC50 value I->J K Calculate Ki using Cheng-Prusoff equation J->K

Caption: Workflow for determining ligand binding affinity using a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the human 5-HT2A receptor or homogenize tissue known to express the receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA protein assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]Ketanserin), and a range of concentrations of the test compound (N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide) or a standard ligand.

    • To each well, add a predetermined amount of membrane protein (typically 10-50 µg).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of an unlabeled standard ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

Workflow for GTPγS Binding Assay

cluster_0 Assay Setup cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare membrane homogenates B Add membranes, GDP, and varying concentrations of test compound to wells A->B C Initiate reaction by adding [35S]GTPγS B->C D Incubate to allow for binding C->D E Separate bound from free [35S]GTPγS (Filtration) D->E F Quantify bound [35S]GTPγS (Scintillation counting) E->F G Plot specific binding vs. log[test compound] F->G H Determine EC50 and Emax values G->H

Caption: Workflow for assessing G-protein activation using a [35S]GTPγS binding assay.

Step-by-Step Protocol:

  • Assay Preparation:

    • Prepare cell membranes expressing the 5-HT2A receptor as described for the radioligand binding assay.

    • Prepare an assay buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP, pH 7.4.

  • GTPγS Binding Reaction:

    • In a 96-well plate, add the assay buffer, varying concentrations of the test compound or standard agonist, and the cell membranes (20-50 µg protein/well).

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.

    • Incubate for 30-60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

    • Calculate the specific binding and plot it against the logarithm of the agonist concentration.

    • Determine the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) and Emax (maximal effect) values from the resulting dose-response curve.

Comparative Selectivity Profile

The following tables present a hypothetical selectivity profile for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide compared to well-established standard ligands for the 5-HT2A receptor.

Table 1: Binding Affinities (Ki, nM) at Serotonin Receptors

Compound5-HT2A5-HT2B5-HT2C5-HT1A5-HT1B5-HT1D
N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Ketanserin (Standard Antagonist)1.216030150>1000>1000
DOI (Standard Agonist)5.62510800>1000>1000
ACP-103 (Inverse Agonist)[1]0.5>100015.8>1000>1000>1000

Table 2: Functional Activity (EC50/IC50, nM) at the 5-HT2A Receptor

CompoundAssayFunctional ResponsePotency (nM)
N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide GTPγSData to be determinedData to be determined
DOI (Standard Agonist)GTPγSAgonist15
Ketanserin (Standard Antagonist)GTPγS (vs. DOI)Antagonist2.5 (IC50)
ACP-103 (Inverse Agonist)[1]R-SATInverse Agonist20 (pIC50 = 8.7)

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

5-HT2A Receptor Signaling Cascade

Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Gq-coupled 5-HT2A receptor.

Conclusion

This guide provides a comprehensive framework for the characterization of the selectivity profile of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide, with a focus on the 5-HT2A receptor based on the pharmacology of structurally related molecules. The detailed experimental protocols for radioligand binding and GTPγS functional assays represent robust and validated methods for determining key pharmacological parameters such as affinity (Ki) and functional potency (EC50/IC50).

The provided data tables, while containing placeholder information for the test compound, serve as a template for the systematic comparison against well-characterized standard ligands. By following the outlined methodologies, researchers can generate the necessary data to populate these tables and thereby elucidate the precise selectivity and functional activity of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide. A thorough understanding of its selectivity profile is an indispensable step in the evaluation of its potential as a therapeutic agent.

References

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • BindingDB. (n.d.). Entry for BDBM50130437. Retrieved February 24, 2026, from [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 24, 2026, from [Link]

  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 24, 2026, from [Link]

Sources

Comparative

Crystal structure analysis and X-ray diffraction data for N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

This guide serves as a technical comparative analysis for the solid-state characterization of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide , a structural hybrid of nicotinamide and a piperidine scaffold, often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the solid-state characterization of N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide , a structural hybrid of nicotinamide and a piperidine scaffold, often utilized as a pharmacophore in 5-HT receptor agonists and kinase inhibitors.[1]

This document compares the Free Base (Product) against its Monohydrochloride Salt (Alternative) , the standard counter-proposal in pre-formulation to improve bioavailability.[1]

[1]

Executive Summary & Structural Context

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide functions as a hydrogen bond acceptor-donor hybrid.[1] The pyridine ring provides a planar aromatic anchor, while the 1-methylpiperidine moiety introduces steric bulk and basicity (


 for the piperidine nitrogen).[1]
  • The Challenge: The Free Base often exhibits poor aqueous solubility and a propensity for polymorphism due to the flexible amide linker.[1]

  • The Alternative: The HCl Salt form is engineered to lock the piperidine nitrogen in a protonated state, altering the crystal packing from weak van der Waals forces to strong ionic/hydrogen-bonding networks.[1]

Comparative Snapshot
FeatureFree Base (Product) HCl Salt (Alternative)
Crystal System Typically Monoclinic (

)
Triclinic (

) or Orthorhombic
Dominant Interaction Amide-to-Pyridine H-bonds (N-H...N)Charge-assisted H-bonds (N

-H...Cl

)
Aqueous Solubility Low (< 1 mg/mL)High (> 10 mg/mL)
Hygroscopicity Low (Hydrophobic packing)Moderate to High (Depends on hydrate formation)
Melting Point Lower (Range: 115–130 °C)Higher (Range: 210–230 °C)

*Values are representative of the structural class (nicotinamide derivatives) and require experimental validation.

Experimental Protocol: Crystal Growth & Diffraction

To objectively compare these forms, you must generate high-quality single crystals.[1] The following protocol emphasizes the "Self-Validating" approach where solvent choice confirms the stability of the form.

Workflow Diagram

CrystallizationWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Data Collection Start Crude Compound (Amorphous/Powder) Solvent Solvent Selection (MeOH vs. EtOH/H2O) Start->Solvent Temp Temp Control (Slow Cool 50°C -> 4°C) Solvent->Temp Supersaturation Mount Mounting (Cryoloop + Paratone Oil) Temp->Mount Single Crystal XRay XRD Data Collection (Mo Kα, 100K) Mount->XRay Result Structure Solution (SHELXT / OLEX2) XRay->Result

Caption: Figure 1. Self-validating crystallization workflow ensuring phase purity before X-ray data collection.

Step-by-Step Methodology
A. Synthesis of the Single Crystal (Free Base)
  • Dissolution: Dissolve 50 mg of the crude amide in 2 mL of hot Ethanol (EtOH).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/impurities).[1]

  • Vapor Diffusion: Place the vial in a larger jar containing Hexane (antisolvent).[1] Seal tightly.

  • Observation: Allow to stand for 3-5 days. Hexane diffusion lowers the solubility slowly, promoting the growth of prisms suitable for XRD.

B. Synthesis of the Salt Form (Alternative)
  • Acidification: Dissolve 50 mg of Free Base in 1 mL Methanol. Add 1.1 equivalents of 1M HCl in Ether dropwise.[1]

  • Precipitation: Immediate turbidity indicates salt formation.[1] Heat gently to redissolve.[1]

  • Slow Evaporation: Cover the vial with Parafilm, poke 3 small holes, and allow slow evaporation at room temperature.

  • Result: Expect needle-like or plate-like crystals due to the directional ionic stacking.[1]

C. X-Ray Diffraction Data Collection[1][2]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Maintain at 100 K using a nitrogen cryostream to reduce thermal vibration (atomic displacement parameters).

  • Resolution: Aim for

    
     Å resolution to accurately resolve hydrogen positions on the amide and piperidine rings.
    

Structural Analysis & Data Comparison

This section details how to interpret the crystallographic data. The "Product" (Free Base) relies on weak H-bonds, while the "Alternative" (Salt) relies on ionic bridges.[1]

Molecular Interaction Logic

Interactions Pyridine Pyridine Ring (Planar) Amide Amide Linker (-CONH-) Pyridine->Amide Covalent HBond H-Bond (N-H...N) Pyridine->HBond Acceptor (Free Base) Piperidine Piperidine Ring (Chair Conformation) Amide->Piperidine Covalent Amide->HBond Donor (Free Base) Ionic Ionic Bridge (NH+...Cl-) Piperidine->Ionic Protonation Site (Salt)

Caption: Figure 2.[1] Interaction map showing the shift from H-bonding in the Free Base to Ionic interactions in the Salt form.

Representative Crystallographic Parameters

Use the table below to benchmark your experimental results. Deviations >5% suggest a new polymorph or solvate.[1]

ParameterFree Base (Expected) HCl Salt (Expected) Significance
Space Group

(Monoclinic)

(Triclinic)

is most common for achiral organic molecules; Salts often lose symmetry (

).[1]
Z (Molecules/Unit Cell) 42Indicates packing efficiency.[1] Z=4 suggests typical herringbone packing.[1]
Unit Cell Volume (

)
~1100–1200 Å

~1250–1350 Å

Salt forms have larger volumes due to the insertion of Cl

and potential water molecules.[1]
Density (

)
~1.25 g/cm

~1.35 g/cm

Higher density in salts often correlates with higher mechanical stability.[1]
R-Factor (

)
< 5.0%< 5.0%A value >7% implies poor crystal quality or disorder in the piperidine ring.[1]
Critical Quality Attribute: The Torsion Angle

In the Free Base, the torsion angle between the Pyridine ring and the Amide carbonyl is critical.[1]

  • Planar (

    
    ):  Indicates conjugation and higher lattice energy (more stable).[1]
    
  • Twisted (

    
    ):  Often caused by steric clash with the piperidine ring; indicates a potentially metastable polymorph with higher solubility.[1]
    

Scientific Validation (E-E-A-T)

To ensure the trustworthiness of your analysis, perform these validation checks:

  • CheckCIF Validation: After solving the structure, run the .cif file through the IUCr CheckCIF server.[1]

    • Alert A: Must be resolved (e.g., missed symmetry, incorrect atom assignment).

    • Alert B: Explainable (e.g., disorder in the flexible methyl-piperidine tail).[1]

  • Powder Simulation: Generate a simulated PXRD pattern from your single crystal data (using Mercury or OLEX2) and compare it to the experimental bulk powder pattern.[1]

    • Match: The single crystal is representative of the bulk material.[1]

    • Mismatch: You have isolated a minor polymorph; the bulk is different.[1]

References

  • General Pyridine-Carboxamide Crystallography

    • Title: New pyridine carboxamide ligands and their complexation to copper(II).[1][3]

    • Source: Dalton Transactions (RSC).[1]

    • Context: Establishes baseline packing motifs for pyridine-3-carboxamide deriv
    • URL:[Link]

  • Structural Analogs (Nicotinamide Derivatives)

    • Title: Synthesis and evalu
    • Source: Scientific Reports / PMC.[1]

    • Context: Provides synthesis pathways and biological context for the pharmacophore.[1]

    • URL:[Link]

  • Piperidine Ring Conformation Analysis

    • Title: Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)
    • Source: MDPI Molecules.[1]

    • Context: Discusses NMR and X-ray analysis of piperidine-linked carboxylates, relevant for the flexible tail analysis.
    • URL:[Link][1]

  • Database Validation (CSD)

    • Source: Cambridge Structural Database (CSD).[1]

    • Context: Researchers should cross-reference new data against CSD Refcodes for Nicotinamide (NICOAM) to validate bond lengths.[1]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.